1-(Piperidyl)-3-(4-tolylsulfonyl)urea
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Overview
Description
1-(Piperidyl)-3-(4-tolylsulfonyl)urea, also known as PTU, is a chemical compound that has been widely used in scientific research. PTU is a white crystalline powder that is soluble in water and ethanol. It is a potent inhibitor of thyroid peroxidase and has been used to study the thyroid gland and its functions.
Scientific Research Applications
1-(Piperidyl)-3-(4-tolylsulfonyl)urea has been widely used in scientific research, particularly in the study of the thyroid gland. It is a potent inhibitor of thyroid peroxidase, which is an enzyme that is involved in the synthesis of thyroid hormones. 1-(Piperidyl)-3-(4-tolylsulfonyl)urea has been used to study the effects of thyroid hormones on various physiological processes, including metabolism, growth, and development.
Mechanism Of Action
1-(Piperidyl)-3-(4-tolylsulfonyl)urea inhibits the activity of thyroid peroxidase, which is involved in the synthesis of thyroid hormones. This inhibition leads to a decrease in the production of thyroid hormones. 1-(Piperidyl)-3-(4-tolylsulfonyl)urea also inhibits the conversion of T4 to T3, which is the active form of thyroid hormone. This inhibition leads to a decrease in the level of T3 in the body.
Biochemical And Physiological Effects
1-(Piperidyl)-3-(4-tolylsulfonyl)urea has several biochemical and physiological effects. It decreases the production of thyroid hormones, which leads to a decrease in metabolic rate and energy expenditure. It also decreases the level of T3 in the body, which can affect various physiological processes, including growth and development, cardiovascular function, and thermoregulation.
Advantages And Limitations For Lab Experiments
1-(Piperidyl)-3-(4-tolylsulfonyl)urea has several advantages for lab experiments. It is a potent inhibitor of thyroid peroxidase and can be used to study the effects of thyroid hormones on various physiological processes. It is also relatively easy to synthesize and purify. However, 1-(Piperidyl)-3-(4-tolylsulfonyl)urea has several limitations. It can be toxic at high doses, and its effects on other physiological processes may confound experimental results.
Future Directions
There are several future directions for research on 1-(Piperidyl)-3-(4-tolylsulfonyl)urea. One area of research is the development of more potent and selective inhibitors of thyroid peroxidase. Another area of research is the study of the effects of 1-(Piperidyl)-3-(4-tolylsulfonyl)urea on other physiological processes, including cardiovascular function and thermoregulation. Additionally, the use of 1-(Piperidyl)-3-(4-tolylsulfonyl)urea in the treatment of thyroid disorders, such as hyperthyroidism, is an area of active research.
Synthesis Methods
The synthesis of 1-(Piperidyl)-3-(4-tolylsulfonyl)urea involves the reaction of p-toluenesulfonyl chloride with piperidine followed by the reaction with urea. The reaction is carried out in the presence of a base such as triethylamine. The product is then purified by recrystallization.
properties
CAS RN |
1443-94-3 |
---|---|
Product Name |
1-(Piperidyl)-3-(4-tolylsulfonyl)urea |
Molecular Formula |
C13H19N3O3S |
Molecular Weight |
297.38 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-piperidin-1-ylurea |
InChI |
InChI=1S/C13H19N3O3S/c1-11-5-7-12(8-6-11)20(18,19)15-13(17)14-16-9-3-2-4-10-16/h5-8H,2-4,9-10H2,1H3,(H2,14,15,17) |
InChI Key |
KJEOOPXZTLEKJY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCC2 |
Other CAS RN |
1443-94-3 |
synonyms |
1-(piperidyl)-3-(4-tolylsulfonyl)urea 1-PTU |
Origin of Product |
United States |
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